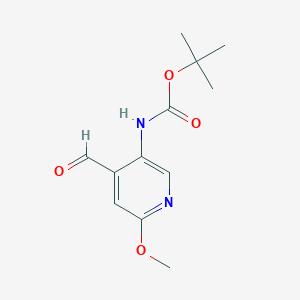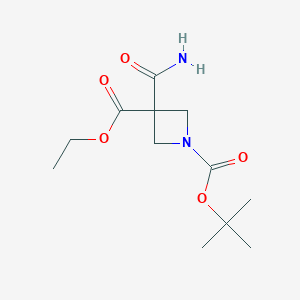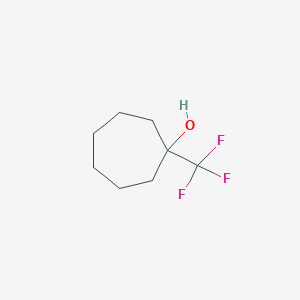
1-(三氟甲基)环庚醇
描述
1-(Trifluoromethyl)cycloheptanol is a useful research compound. Its molecular formula is C8H13F3O and its molecular weight is 182.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Trifluoromethyl)cycloheptanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Trifluoromethyl)cycloheptanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
光氧化还原催化在有机合成中的应用
三氟甲基是一个重要的结构单元,存在于许多生物活性分子中,因为它能够增强化学和代谢稳定性、亲脂性以及结合选择性。1-(三氟甲基)环庚醇可用于光氧化还原催化,该过程利用可见光催化单电子转移 (SET) 过程。 这种方法在有机合成中特别有价值,因为它可以高效且选择性地将三氟甲基引入不同的分子骨架中 .
药物开发
含有三氟甲基的化合物,如1-(三氟甲基)环庚醇,在药物中很常见。它们通常被掺入药物分子中以改善其药理特性。 三氟甲基可以通过改善药物的稳定性和选择性来增强药物的功效 .
农药配方
在农药行业中,三氟甲基因其能够赋予抗环境因素降解的能力而备受重视1-(三氟甲基)环庚醇可用于开发具有改进的稳定性和有效性的新型农药 .
材料科学
三氟甲基的独特特性使其成为材料科学应用的理想选择1-(三氟甲基)环庚醇可用于改变材料的表面性质,有可能导致开发出具有增强特性的新型材料,例如疏水性或耐腐蚀性 .
氟化学研究
作为一种含有三氟甲基的化合物,1-(三氟甲基)环庚醇在氟化学领域引起了人们的兴趣。 研究人员可以研究其反应性和与其他化合物的相互作用,以扩展对有机氟化学的理解 .
药物化学
三氟甲基对分子生物活性的影响使1-(三氟甲基)环庚醇成为药物化学中一种有价值的化合物。 它可用于合成具有增强效力和选择性的新型候选药物 .
作用机制
Target of Action
It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that the compound may interact with a variety of biological targets, depending on its specific chemical structure and the context in which it is used.
Mode of Action
The trifluoromethyl group is known to be involved in the trifluoromethylation of carbon-centered radical intermediates . This process could potentially influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
The trifluoromethyl group is known to play a significant role in various biochemical processes, suggesting that the compound could potentially influence a range of pathways .
Pharmacokinetics
It is generally understood that the physicochemical properties of a compound, including its solubility, permeability, and stability, can significantly impact its bioavailability .
Result of Action
The trifluoromethylation process, which the trifluoromethyl group is involved in, can lead to significant changes in the properties of the molecules it interacts with .
Action Environment
It is generally understood that factors such as ph, temperature, and the presence of other molecules can significantly influence the action of a compound .
生化分析
Biochemical Properties
1-(Trifluoromethyl)cycloheptanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl group imparts unique electronic properties to the compound, enhancing its reactivity and stability. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The interaction with these enzymes can lead to the formation of reactive intermediates, which can further participate in various biochemical pathways .
Cellular Effects
1-(Trifluoromethyl)cycloheptanol has been observed to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of specific kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism. For instance, the compound has been shown to inhibit the activity of certain protein kinases, resulting in altered phosphorylation states of key signaling proteins. Additionally, 1-(Trifluoromethyl)cycloheptanol can impact cellular metabolism by affecting the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of 1-(Trifluoromethyl)cycloheptanol involves its interaction with various biomolecules at the molecular level. The trifluoromethyl group can form hydrogen bonds and van der Waals interactions with amino acid residues in proteins, leading to changes in protein conformation and activity. This compound can also act as an enzyme inhibitor by binding to the active site of enzymes and preventing substrate binding. Furthermore, 1-(Trifluoromethyl)cycloheptanol can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Trifluoromethyl)cycloheptanol have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have indicated that 1-(Trifluoromethyl)cycloheptanol can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These effects are likely due to the compound’s stable chemical structure and its ability to form strong interactions with biomolecules .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of 1-(Trifluoromethyl)cycloheptanol vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, 1-(Trifluoromethyl)cycloheptanol can exhibit toxic effects, including liver and kidney damage. These toxic effects are likely due to the accumulation of reactive intermediates formed during the metabolism of the compound .
Metabolic Pathways
1-(Trifluoromethyl)cycloheptanol is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of hydroxylated metabolites. The metabolic pathways of 1-(Trifluoromethyl)cycloheptanol also involve phase II reactions, such as glucuronidation and sulfation, which facilitate the excretion of the compound from the body. The interaction with these metabolic enzymes can influence the overall metabolic flux and levels of specific metabolites .
Transport and Distribution
The transport and distribution of 1-(Trifluoromethyl)cycloheptanol within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, 1-(Trifluoromethyl)cycloheptanol can bind to specific proteins, which can influence its localization and accumulation within different cellular compartments. The distribution of the compound within tissues is also influenced by its lipophilicity and ability to cross cell membranes .
Subcellular Localization
The subcellular localization of 1-(Trifluoromethyl)cycloheptanol is determined by its interactions with specific targeting signals and post-translational modifications. The compound has been observed to localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The localization to these compartments can influence the compound’s activity and function. For example, the presence of 1-(Trifluoromethyl)cycloheptanol in the nucleus can affect gene expression by interacting with transcription factors, while its localization to the mitochondria can impact cellular metabolism .
属性
IUPAC Name |
1-(trifluoromethyl)cycloheptan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3O/c9-8(10,11)7(12)5-3-1-2-4-6-7/h12H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAPEXREYIZHBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


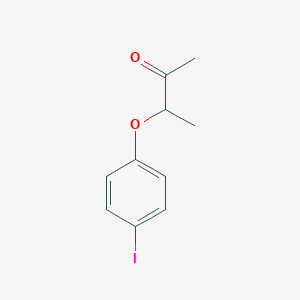

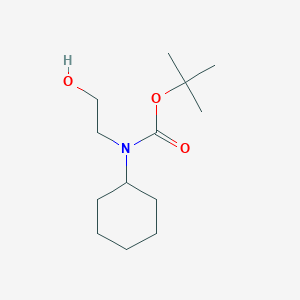



amine](/img/structure/B1443346.png)
![3-Bromo-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B1443347.png)

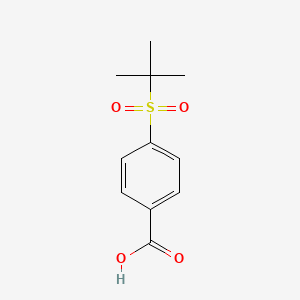
![Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, 2,6-bis(1,1-dimethylethyl) ester, (1S,2S,5R,6R)-](/img/structure/B1443351.png)
